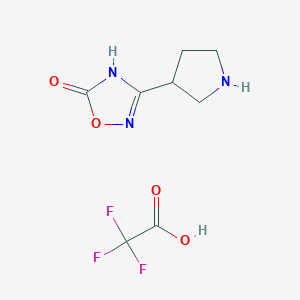![molecular formula C33H25ClFN3S B2938368 3-({[5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile CAS No. 677749-65-4](/img/structure/B2938368.png)
3-({[5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({[5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile is a useful research compound. Its molecular formula is C33H25ClFN3S and its molecular weight is 550.09. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
High-Refraction and Low-Birefringence Materials
Research on thiophenyl-substituted benzidines, closely related to the given compound, has led to the development of transparent aromatic polyimides with high refractive indices and small birefringences. These materials exhibit good thermomechanical stabilities and are synthesized through a conventional two-step thermal polycondensation process. They are particularly notable for their transparency and colorlessness, with significant potential applications in optical materials and devices (Tapaswi et al., 2015).
Advanced Synthesis Methods
The synthesis of aryl- and alkylanilines through photoheterolysis of haloanilines in the presence of aromatics and alkenes represents another area of application. This process involves heterolytic dehalogenation and cation trapping, leading to the formation of compounds like 4-(dimethylamino)biphenyl, which could be integral in developing new pharmaceuticals or materials (Fagnoni et al., 1999).
Novel Photophysical Properties
The Gewald reaction has been expanded into a four-component process, utilizing the 2-aminothiophene-3-carbonitrile functionality to afford 2-arylthieno[2,3-d]pyrimidin-4-amines. These compounds exhibit promising photophysical properties and potential as metal sensors, highlighting the compound's role in the development of new materials with unique electronic or optical characteristics (Abaee et al., 2017).
Organic Solar Cells
In the realm of organic electronics, the development of non-fullerene electron acceptors for bulk-heterojunction photovoltaic devices is a notable application. The combination of tetraphenylethylene and cyanopyridone functionalities has led to materials like TPE-CP4, which exhibit high solubility, good film-forming capabilities, and promising optoelectronic properties. These materials have been successfully incorporated into organic solar cells, achieving significant power conversion efficiencies and demonstrating the compound's potential in renewable energy technologies (Rananaware et al., 2017).
Eigenschaften
IUPAC Name |
3-[[5-(4-chlorophenyl)-4-[4-(2-fluoro-4-propylphenyl)phenyl]pyrimidin-2-yl]sulfanylmethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H25ClFN3S/c1-2-4-22-7-16-29(31(35)18-22)25-8-10-27(11-9-25)32-30(26-12-14-28(34)15-13-26)20-37-33(38-32)39-21-24-6-3-5-23(17-24)19-36/h3,5-18,20H,2,4,21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDSKUUJQZNYAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC=C3C4=CC=C(C=C4)Cl)SCC5=CC(=CC=C5)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H25ClFN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-Ethoxyphenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2938294.png)
![7-allyl-1,3,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2938296.png)





![N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-phenylbutanamide](/img/structure/B2938303.png)


![2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2938307.png)
